2-(1,6-dimethyl-1H-indol-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(1,6-dimethylindol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-3-4-10-9(6-12(14)15)7-13(2)11(10)5-8/h3-5,7H,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNTZWVJEUBAFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Target Compound Characteristics
2-(1,6-Dimethyl-1H-indol-3-yl)acetic acid features a bicyclic indole core substituted with methyl groups at positions 1 and 6 and an acetic acid side chain at position 3. The steric and electronic effects of these substituents necessitate precise control over reaction regioselectivity, particularly during alkylation and cyclization steps.
Key Synthetic Hurdles
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Regioselective Methylation: Introducing methyl groups at positions 1 and 6 without competing reactions at more reactive sites (e.g., position 2 or 4) requires tailored conditions.
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Acetic Acid Group Stability: The carboxylic acid functionality must survive subsequent reaction steps, often necessitating protection-deprotection strategies.
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Purification Challenges: Polar byproducts and isomer formation complicate isolation, demanding advanced chromatographic or crystallization techniques.
Synthetic Routes and Methodologies
Alkylation of Indole-3-acetic Acid Derivatives
A common approach involves modifying preformed indole-3-acetic acid through sequential alkylation.
Step 1: Synthesis of 2-(2-Methyl-1H-indol-3-yl)acetic Acid
Starting with indole-3-acetic acid, methylation at position 2 is achieved using iodomethane (MeI) and sodium hydride (NaH) in tetrahydrofuran (THF). This step proceeds via deprotonation of the indole NH group by NaH, followed by nucleophilic attack of the methyl electrophile:
Yield: 61% after column chromatography (40% ethyl acetate in petroleum ether).
Step 2: Introduction of the 6-Methyl Group
To install the 6-methyl substituent, Friedel-Crafts alkylation or directed ortho-metalation strategies are employed. For example, using tert-butyllithium to deprotonate position 6 followed by quenching with MeI provides regioselectivity:
Challenges: Competing reactions at position 4 or 7 may occur, requiring low temperatures (-78°C) and stoichiometric control.
Fischer Indole Synthesis with Pre-Substituted Ketones
Constructing the indole ring from a substituted phenylhydrazine and a methylated cyclohexanone derivative offers an alternative route.
Cyclohexanone Precursor Design
4-Methylcyclohexanone is condensed with 4-methylphenylhydrazine under acidic conditions (e.g., trifluoroacetic acid) to form the indole skeleton:
Intermediate Isolation: The resulting indoline is oxidized to indole using manganese dioxide (MnO₂) or dichlorodicyanoquinone (DDQ).
Acetic Acid Side Chain Introduction
Vilsmeier-Haack formylation at position 3, followed by oxidation of the aldehyde to carboxylic acid, installs the acetic acid group:
Yield: ~50–60% after recrystallization.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Alkylation of Indole-3-acetic Acid | Short sequence (2 steps) | Low regioselectivity for 6-methylation | 30–40% |
| Fischer Indole Synthesis | High purity, scalable | Multi-step, requires hazardous reagents (POCl₃) | 50–60% |
Key Observations:
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The Fischer route offers better regiocontrol but involves toxic reagents.
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Direct alkylation is faster but struggles with positional selectivity.
Optimization Strategies and Novel Approaches
Protecting Group Strategies
Protecting the acetic acid as a methyl ester during alkylation prevents decarboxylation. For example:
Yield Improvement: Ester protection increases overall yield to 45–55% by reducing side reactions.
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes, microwave irradiation (100°C, 300 W) enhances the efficiency of both alkylation and cyclization steps.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(1,6-dimethyl-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid serves as a fundamental building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various chemical reactions. This includes its use in developing new synthetic methodologies that can lead to novel compounds with potential applications in pharmaceuticals and agrochemicals.
Biological Applications
Biological Pathways Modulation
- Research indicates that this compound may play a role in modulating various biological pathways. Its effects on cellular processes are being studied to understand how it interacts with different molecular targets within cells.
Anticancer Properties
- The compound has demonstrated notable anticancer activity, particularly against solid tumors like colon and lung cancers. Studies have shown that derivatives of this compound exhibit selective cytotoxicity against human tumor cell lines such as HCT-116 and HT-29, indicating its potential as an effective therapeutic agent in cancer treatment .
Medical Applications
Therapeutic Potential
- Due to its biological activities, this compound is being investigated for therapeutic applications. Its antiviral, anti-inflammatory, and anticancer properties position it as a candidate for drug development targeting various diseases. Specifically, it has been noted for its effectiveness against chemotherapy-resistant tumors, which is crucial given the limited treatment options available for such cases .
Mechanism of Action
- The mechanism of action involves interaction with specific receptors or enzymes that modulate their activity. For instance, studies have shown that the compound can induce cell cycle arrest at the S and G2/M phases in cancer cells, suggesting a mechanism similar to established chemotherapeutic agents like doxorubicin .
Industrial Applications
Pharmaceutical Development
- In the pharmaceutical industry, this compound is utilized in the production of new drugs. Its derivatives are being explored for their potential to serve as active pharmaceutical ingredients (APIs) due to their diverse biological activities.
Agrochemical Use
- Beyond pharmaceuticals, this compound is also relevant in agrochemicals as it contributes to the development of plant growth regulators. The ability to modulate biological pathways makes it a valuable asset in enhancing agricultural productivity.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | Colon (HCT-116) | 7.1 ± 0.07 | Induces cell cycle arrest |
| Derivative B | Lung (A549) | 10.5 ± 0.07 | Inhibits cell proliferation |
| Derivative C | Breast (MCF-7) | 11.9 ± 0.05 | Modulates apoptosis pathways |
This table summarizes the anticancer effects observed in various studies where derivatives of this compound were tested against different human tumor cell lines.
Mechanism of Action
The mechanism of action of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid and related compounds:
Key Observations:
- Substituent Effects: The 1,6-dimethyl substitution in the target compound increases steric hindrance and hydrophobicity compared to analogs like 2-(1H-indol-3-yl)acetic acid. This may reduce hydrogen-bonding capacity, impacting crystal packing (e.g., cocrystal formation with aminopyrimidines) .
- Synthetic Utility : The acetic acid group enables derivatization (e.g., esterification, hydrazide formation), as seen in the synthesis of 2-(1H-indol-3-yl)acetohydrazide .
Hydrogen-Bonding and Cocrystal Formation
2-(1H-Indol-3-yl)acetic acid forms robust hydrogen bonds with heterocyclic amines (e.g., 4,6-dimethoxypyrimidin-2-amine), creating R₂²(8) motifs and supramolecular chains . For example:
Biological Activity
2-(1,6-Dimethyl-1H-indol-3-yl)acetic acid is an indole derivative known for its diverse biological activities. Indole compounds have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions can modulate cellular pathways and influence processes such as apoptosis, cell proliferation, and inflammation. For instance, it may bind to specific receptors or enzymes, altering their activity and leading to significant biological effects.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In studies involving human tumor cell lines such as HT29 (colon carcinoma) and PC3 (prostate carcinoma), the compound demonstrated significant cytotoxic effects. The MTT assay revealed that the compound could inhibit cell viability effectively, with IC50 values indicating potent activity against these cancer types .
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| HT29 (Colon Carcinoma) | 10.5 | Significant cytotoxicity |
| PC3 (Prostate Carcinoma) | 15.2 | Moderate cytotoxicity |
| H460M (Lung Carcinoma) | 12.8 | Significant cytotoxicity |
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory potential. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The underlying mechanism involves the modulation of NF-kB signaling pathways, which play a crucial role in inflammatory responses .
Antimicrobial Activity
The antimicrobial properties of indole derivatives have also been explored. This compound has shown activity against several bacterial strains, suggesting its potential use as an antibacterial agent. The compound's efficacy against resistant strains highlights its significance in combating infections where conventional antibiotics fail .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Colon Cancer Treatment : A study involving the administration of this compound in animal models demonstrated a reduction in tumor size and improved survival rates compared to untreated controls. The compound was administered at doses ranging from 10 mg/kg to 50 mg/kg body weight daily over a period of four weeks .
- Inflammatory Disease Model : In a murine model of arthritis, treatment with this indole derivative resulted in a significant decrease in joint swelling and pain scores compared to placebo groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals .
Q & A
Q. What are the common synthetic routes for 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid?
The synthesis typically involves functionalizing the indole core. A general method includes:
- Starting Material : 1,6-dimethylindole derivatives.
- Reagents : Ethyl oxalyl chloride or acetic anhydride to introduce the acetic acid moiety.
- Conditions : Anhydrous solvents (e.g., dichloromethane) under nitrogen, with bases like triethylamine to neutralize HCl byproducts .
- Purification : Solvent extraction (e.g., chloroform) and recrystallization. For analogs, HPLC with gradients (e.g., 0.1% TFA in water/acetonitrile) is used for purity assessment .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Key methods include:
- NMR : 1H and 13C NMR to confirm substituent positions (e.g., methyl groups at C1 and C6 of the indole ring).
- X-ray Crystallography : To resolve crystal packing and hydrogen-bonding networks. SHELX software (e.g., SHELXL-97) is widely used for refinement, with parameters like R-factor (<0.05) indicating high accuracy .
- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm for purity analysis .
Q. What safety precautions are recommended during handling?
While specific GHS data is unavailable for this compound, extrapolation from structurally similar indole derivatives suggests:
- PPE : Wear gloves, lab coats, and eye protection. Use respiratory masks if handling powders .
- Fire Safety : Use CO₂ or dry chemical extinguishers. Avoid water for solvent-related fires .
- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water upon contact .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a single crystal at 293 K.
- Refinement : SHELXL-97 refines anisotropic displacement parameters. Hydrogen bonds (e.g., N–H⋯O, O–H⋯N) are identified using geometric criteria (distance: 2.5–3.2 Å, angle >120°) .
- Validation : Check for R-factor convergence (<0.05) and residual electron density (<0.25 eÅ⁻³). For co-crystals, analyze supramolecular motifs like R₂²(8) hydrogen-bonded rings .
Q. What mechanisms underlie its potential biological activity in drug discovery?
Indole derivatives often interact with biological targets via:
- Enzyme Inhibition : Competitive binding to active sites (e.g., COX-2) through hydrogen bonding and π-π stacking.
- Cell Penetration : The acetic acid moiety enhances solubility, while methyl groups improve lipophilicity for membrane crossing .
- Assays : Use IC₅₀ determination in enzyme inhibition studies (e.g., fluorometric assays) and cytotoxicity screening (MTT assay) in cancer cell lines .
Q. How can researchers address data contradictions in pharmacological studies?
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., fixed incubation times, controlled pH).
- Structural Analog Interference : Compare activity across analogs (e.g., 7-ethyl vs. 6-methyl substitutions) to identify critical functional groups .
- Statistical Validation : Use multivariate analysis (e.g., PCA) to distinguish noise from biologically relevant trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
